

Technical Support Center: Aurintricarboxylic Acid in RNA Isolation

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Compound of Interest

Compound Name: Aurintricarboxylic Acid

Cat. No.: B15623186

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers using **Aurintricarboxylic Acid** (ATA) as an RNase inhibitor during RNA extraction.

Frequently Asked Questions (FAQs)

Q1: What is **Aurintricarboxylic Acid** (ATA) and how does it protect RNA?

Aurintricarboxylic Acid is a potent inhibitor of nucleases, including the RNases that can rapidly degrade RNA during isolation procedures.^{[1][2]} ATA works by competing with nucleic acids to bind to the active sites of these enzymes, thus preventing them from breaking down the RNA molecules you are trying to isolate.^[1] It is a general inhibitor of most proteins that bind to nucleic acids.

Q2: Why is my RNA yield low even when using ATA?

Low RNA yield can result from several factors not directly related to RNase activity. These can include incomplete cell lysis, suboptimal sample storage, or issues with the RNA precipitation or column binding steps. It is also possible that the concentration of ATA itself is not optimal for your specific sample type.

Q3: Can ATA interfere with downstream applications?

Yes. Since ATA binds to nucleic acids, it can form stable complexes that may inhibit enzymes used in downstream applications such as reverse transcription (RT-PCR) or in vitro transcription.^{[3][4]} Therefore, it is often necessary to remove ATA from the purified RNA.

Q4: How does ATA affect spectrophotometric quantification of RNA?

ATA is a colored compound and can interfere with standard spectrophotometric readings at 260 nm (A₂₆₀), leading to an overestimation of the RNA concentration. A correction method is required for accurate quantification.

Q5: How can I remove ATA from my purified RNA sample?

ATA can be effectively removed from RNA preparations by gel filtration chromatography using a resin like Sephadex G-100.^[1] This method separates the small ATA molecules from the much larger RNA molecules.

Troubleshooting Guides

Issue 1: Low RNA Yield

If you are experiencing lower than expected RNA yields, consult the following table for potential causes and solutions.

Potential Cause	Recommended Solution	Expected Outcome
Suboptimal ATA Concentration	The optimal concentration of ATA can vary. A common starting concentration is 1 mM in the lysis buffer. ^[1] Prepare fresh ATA solutions and consider titrating the concentration to find the optimal level for your tissue or cell type.	Increased yield of intact, high-molecular-weight RNA.
Incomplete Cell or Tissue Lysis	Ensure thorough homogenization of the sample in the lysis buffer containing ATA. For tough tissues, consider mechanical disruption methods such as bead beating or rotor-stator homogenization.	Complete release of cellular contents, maximizing the amount of RNA available for purification.
Improper Sample Handling	Flash-freeze tissues in liquid nitrogen immediately after harvesting and store at -80°C. For cells, proceed with lysis immediately after harvesting. Avoid repeated freeze-thaw cycles.	Preservation of RNA integrity from the start of the workflow.
Inefficient RNA Precipitation/Binding	If using alcohol precipitation, ensure the correct volume of isopropanol or ethanol is used and that incubation times are sufficient. For column-based methods, do not overload the column with too much sample lysate.	Efficient recovery of RNA from the aqueous phase.

Quantitative Data Summary: Expected RNA Yield

Condition	Expected RNA Yield (per gram of tissue)	Reference
With ATA in Extraction Buffer	0.5 - 2.0 mg	[3] [4]
Without ATA in Extraction Buffer	Highly variable, often lower with signs of degradation	General Knowledge

Issue 2: Poor RNA Quality (Low A260/280 or A260/230 Ratios)

Low spectrophotometric ratios indicate the presence of contaminants.

Potential Cause	Recommended Solution	Expected Outcome
Protein Contamination (Low A260/280)	Ensure complete separation of the aqueous and organic phases during phenol-chloroform extraction. Avoid carrying over any of the interphase. Consider an additional chloroform extraction step.	A260/280 ratio improves to the optimal range of 1.8-2.1.
Guanidinium Salt Carryover (Low A260/230)	Ensure the RNA pellet is washed thoroughly with 70-80% ethanol after precipitation. For column-based kits, perform an additional wash step as per the manufacturer's protocol.	A260/230 ratio improves to >1.8.
Residual Phenol	After the aqueous phase is transferred, perform a chloroform-only extraction to remove any remaining phenol.	Improved purity and suitability for downstream applications.
ATA Interference	If quantifying without a correction method, ATA can affect the ratios. Use the spectrophotometric correction protocol below or remove ATA prior to quantification.	More accurate assessment of RNA purity.

Experimental Protocols

Protocol 1: Recommended Protocol for RNA Isolation with Aurintricarboxylic Acid

This protocol is a synthesized method based on standard guanidinium thiocyanate-phenol-chloroform extraction, incorporating ATA for RNase inhibition.

Materials:

- Tissue or cells
- Lysis Buffer (e.g., TRIzol or a similar reagent containing guanidinium thiocyanate and phenol)
- **Aurintricarboxylic Acid (ATA)**, 1 M stock solution in sterile water
- Chloroform
- Isopropanol
- 75% Ethanol in RNase-free water
- RNase-free water

Procedure:

- Prepare Lysis Buffer with ATA: Immediately before use, add ATA stock solution to the lysis buffer to a final concentration of 1 mM. For example, add 1 μ L of 1 M ATA to 1 mL of lysis buffer.
- Homogenization:
 - Tissues: Homogenize tissue samples in the ATA-containing lysis buffer (1 mL per 50-100 mg of tissue) using a glass-Teflon or power homogenizer.
 - Cells: Lyse cells grown in monolayer directly in the culture dish by adding the ATA-containing lysis buffer. For suspension cells, pellet the cells and lyse in the ATA-containing lysis buffer (1 mL per $5-10 \times 10^6$ cells).
- Phase Separation:
 - Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
 - Add 0.2 mL of chloroform per 1 mL of lysis buffer used. Cap the tube securely and shake vigorously for 15 seconds.

- Incubate at room temperature for 2-3 minutes.
- Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
- RNA Precipitation:
 - Carefully transfer the upper aqueous phase to a fresh tube.
 - Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of lysis buffer used. Mix and incubate at room temperature for 10 minutes.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
- RNA Wash:
 - Remove the supernatant.
 - Wash the RNA pellet once with 1 mL of 75% ethanol.
 - Mix by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
- Resuspend RNA:
 - Briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
 - Dissolve the RNA in an appropriate volume of RNase-free water.

Protocol 2: Spectrophotometric Quantification of RNA in the Presence of ATA

This method allows for a more accurate estimation of RNA concentration when ATA is present.

- Dilute your RNA sample in RNase-free water or an appropriate buffer.
- Measure the absorbance at 260 nm (A260) and 320 nm (A320). The A320 reading accounts for turbidity.

- Measure the absorbance of a blank solution containing the same concentration of ATA as your sample at 260 nm and 320 nm.
- Calculate the corrected absorbance for your RNA sample: $\text{Corrected A260} = (\text{A260 of sample} - \text{A320 of sample}) - (\text{A260 of ATA blank} - \text{A320 of ATA blank})$
- Calculate the RNA concentration: $\text{RNA Concentration } (\mu\text{g/mL}) = \text{Corrected A260} \times 40$

Protocol 3: Removal of ATA from RNA Samples

This protocol uses gel filtration to separate RNA from ATA.

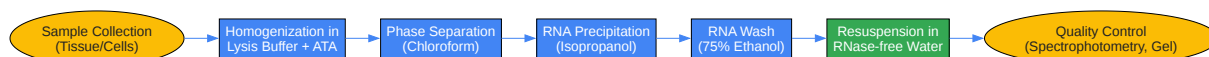
Materials:

- Sephadex G-100 resin
- Chromatography column
- RNase-free buffer (e.g., 0.1x SSC)

Procedure:

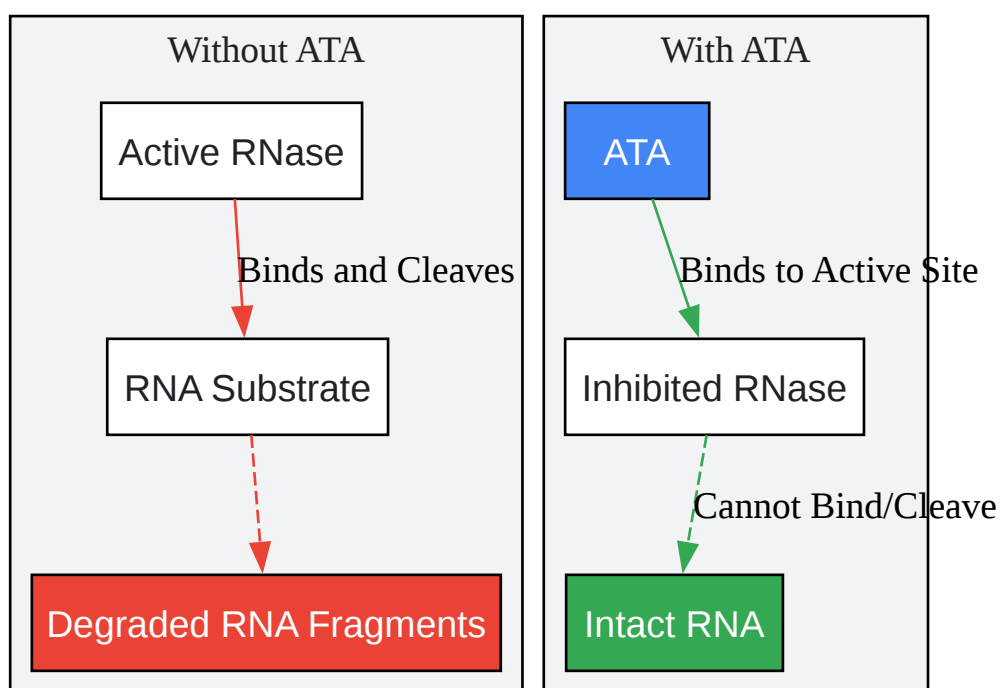
- Swell the Sephadex G-100 resin in RNase-free buffer according to the manufacturer's instructions.
- Pack a chromatography column with the swollen resin.
- Equilibrate the column by washing with 2-3 column volumes of RNase-free buffer.
- Carefully load your RNA sample onto the top of the resin bed.
- Elute the RNA from the column with RNase-free buffer. The larger RNA molecules will pass through the column more quickly (in the void volume), while the smaller ATA molecules will be retained by the resin.
- Collect fractions and measure the A260 of each fraction to identify those containing RNA.
- Pool the RNA-containing fractions.

Visualizations



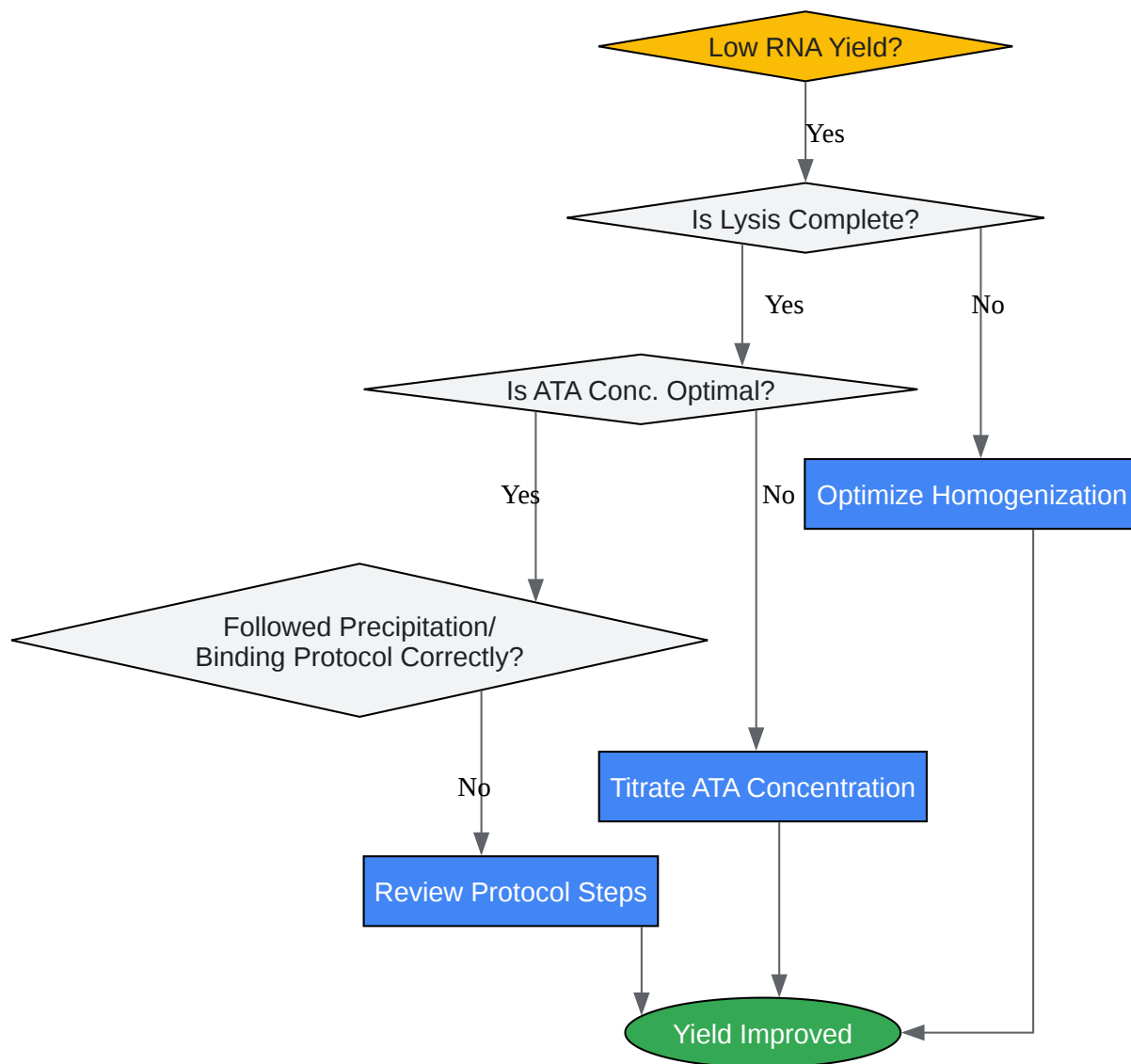
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Caption: General workflow for RNA isolation using ATA.



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Caption: Mechanism of RNase inhibition by ATA.



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Caption: Troubleshooting logic for low RNA yield with ATA.

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